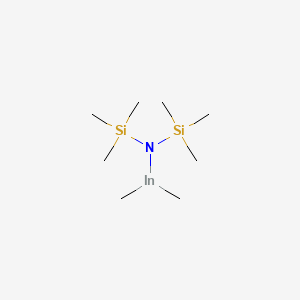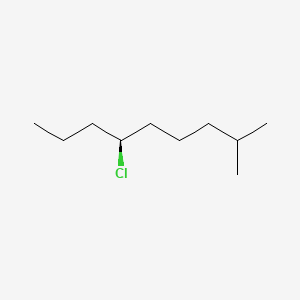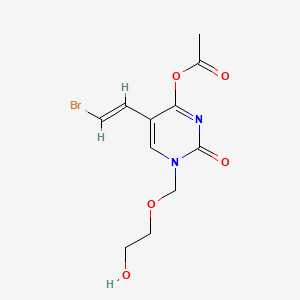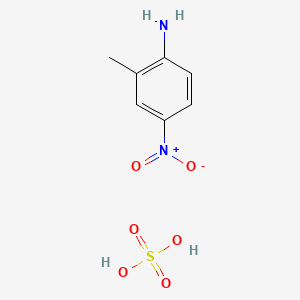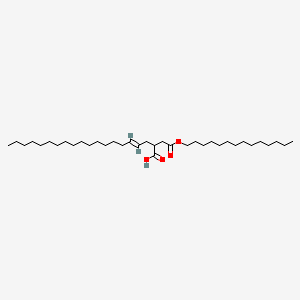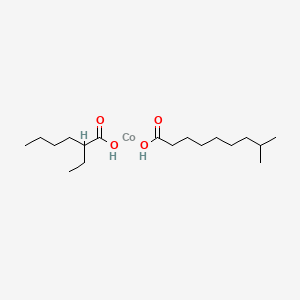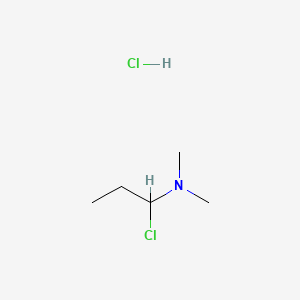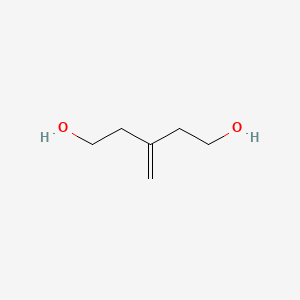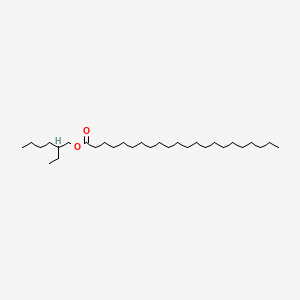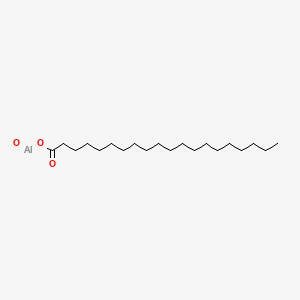![molecular formula C12H18Hg2O5 B15176582 acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury CAS No. 10299-45-3](/img/structure/B15176582.png)
acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury is a complex organomercury compound with the molecular formula C₁₂H₁₈Hg₂O₅ . This compound is characterized by its unique bicyclic structure, which includes two mercury atoms. It is primarily used in scientific research due to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury typically involves the reaction of a bicyclic precursor with mercuric acetate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: A suitable bicyclic precursor, such as 9-oxabicyclo[3.3.1]nonane.
Reagent: Mercuric acetate (Hg(OAc)₂).
Solvent: Acetic acid or a similar solvent.
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the acetyloxymercurio intermediate.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications. when required, the compound can be synthesized in larger quantities using similar reaction conditions as described above, with additional purification steps to ensure high purity.
化学反応の分析
Types of Reactions
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyloxy groups are replaced by other nucleophiles.
Reduction Reactions: The mercury atoms in the compound can be reduced to form different organomercury species.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized mercury species.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various acetyloxy-substituted derivatives, while reduction and oxidation reactions produce different organomercury compounds.
科学的研究の応用
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: The compound is used in specialized industrial processes that require organomercury reagents.
作用機序
The mechanism of action of acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury involves the interaction of its mercury atoms with various molecular targets. The mercury atoms can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily responsible for the compound’s biological effects.
類似化合物との比較
Similar Compounds
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[4.2.1]nonan-2-yl]mercury: A similar compound with a different bicyclic structure.
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two mercury atoms. This structure imparts distinctive chemical properties and reactivity, making it valuable for specialized research applications.
特性
CAS番号 |
10299-45-3 |
|---|---|
分子式 |
C12H18Hg2O5 |
分子量 |
643.45 g/mol |
IUPAC名 |
acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury |
InChI |
InChI=1S/C8H12O.2C2H4O2.2Hg/c1-3-7-5-2-6-8(4-1)9-7;2*1-2(3)4;;/h3,6-8H,1-2,4-5H2;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |
InChIキー |
FXXZQKOCONTSEA-UHFFFAOYSA-L |
正規SMILES |
CC(=O)O[Hg]C1CCC2C(CCC1O2)[Hg]OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




